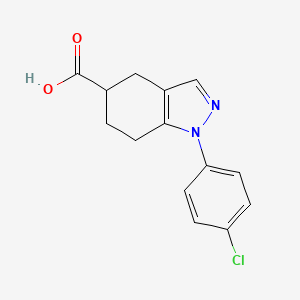
1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a solvent like 1-propanol . The reaction is carried out under reflux conditions to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions with enzymes or receptors.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like indole-3-acetic acid and other substituted indoles share structural similarities and biological activities.
Thiazole Derivatives: Thiazoles, such as thiamine (Vitamin B1), exhibit diverse biological activities and are structurally related to indazoles.
Uniqueness: 1-(4-Chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid stands out due to its specific substitution pattern and potential for targeted biological interactions. Its unique structure allows for selective binding and activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
52834-28-3 |
|---|---|
Fórmula molecular |
C14H13ClN2O2 |
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-2-4-12(5-3-11)17-13-6-1-9(14(18)19)7-10(13)8-16-17/h2-5,8-9H,1,6-7H2,(H,18,19) |
Clave InChI |
TYJFYFNAPGPFMY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1C(=O)O)C=NN2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


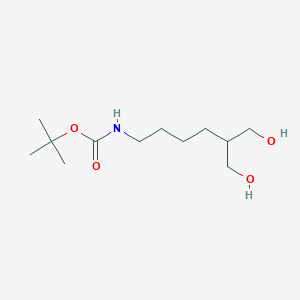
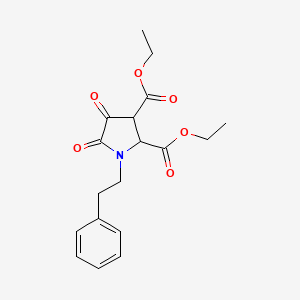
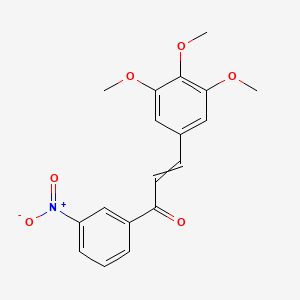
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)
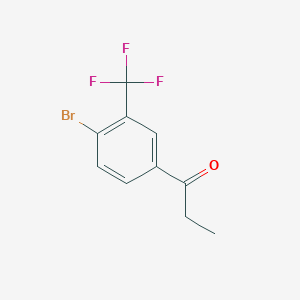


![rel-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B14012152.png)


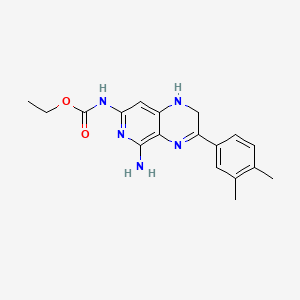
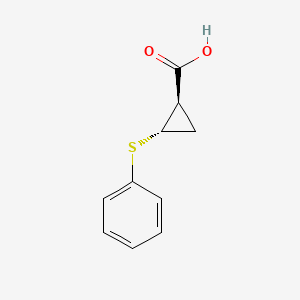
![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
